Chemical structure and physical properties of 3-O-Methyl Estrone 17-(Ethanediyl Ketal)
Chemical structure and physical properties of 3-O-Methyl Estrone 17-(Ethanediyl Ketal)
Technical Guide: Chemical Structure, Synthesis, and Reactivity of 3-O-Methyl Estrone 17-(Ethanediyl Ketal)
Executive Summary
In the development of complex steroidal active pharmaceutical ingredients (APIs), the strategic protection of reactive functional groups is paramount. 3-O-Methyl Estrone 17-(Ethanediyl Ketal) (CAS: 28336-29-0) serves as a highly specialized, doubly-protected intermediate derived from estrone. By masking both the acidic C3-phenolic hydroxyl and the electrophilic C17-ketone, this compound provides a robust, inert core. This orthogonal protection strategy enables aggressive downstream transformations—such as the Birch reduction of the aromatic A-ring or the stereoselective alkylation of the D-ring—without unwanted side reactions. This guide details the structural logic, physicochemical properties, and validated synthetic protocols for this critical intermediate.
Chemical Identity and Physicochemical Properties
Understanding the physical parameters of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is essential for optimizing reaction solvents, isolation procedures, and analytical chromatography.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value |
| IUPAC Name | 3-Methoxyestra-1,3,5(10)-trien-17-one cyclic 1,2-ethanediyl acetal |
| CAS Number | 28336-29-0 |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in Toluene, Dichloromethane, THF; Insoluble in H₂O |
| XLogP3 (Estimated) | ~4.1 (Hydrophobic) |
(Data extrapolated from structural analogs and commercial reference standards[1],[2])
Structural Logic and Orthogonal Reactivity
The molecular architecture of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is designed for orthogonal stability.
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The A-Ring (C3-Methoxy): The conversion of the phenol to a methyl ether prevents proton donation in strongly basic environments. More importantly, the electron-donating methoxy group activates the aromatic A-ring, directing the regioselectivity of the Birch reduction (Li/NH₃) to yield 19-norsteroid precursors like nandrolone or dienogest ([3], [4]).
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The D-Ring (C17-Ketal): The C17-ketone is highly susceptible to nucleophilic attack (e.g., Grignard reagents) and hydride reductions. Conversion to a 1,2-ethanediyl acetal (ethylene ketal) renders the D-ring completely inert to strong bases, nucleophiles, and reducing agents, while remaining easily cleavable under mild aqueous acidic conditions.
Fig 1. Orthogonal reactivity profile of the A-ring and D-ring protecting groups.
Mechanistic Synthesis and Experimental Protocol
As an application scientist, ensuring a self-validating and scalable protocol requires strict control over reaction thermodynamics and quenching procedures. The synthesis proceeds in two distinct protection steps.
Step 1: C3-O-Methylation
The phenolic hydroxyl of estrone is methylated to form estrone 3-methyl ether.
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Protocol: Dissolve Estrone (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Dimethyl Sulfate (or Methyl Iodide, 1.2 eq). Reflux the suspension for 4-6 hours.
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Causality & IPC: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion that attacks the electrophilic methylating agent. In-Process Control (IPC) via TLC (Hexane:EtOAc 3:1) will show the disappearance of the polar estrone spot.
Step 2: C17-Ketalization
The C17-ketone of estrone 3-methyl ether is protected using ethylene glycol ([5]).
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Protocol:
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In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Estrone 3-methyl ether (10.0 g, ~35 mmol) in 200 mL of anhydrous toluene.
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Add ethylene glycol (15 mL, excess) and p-toluenesulfonic acid monohydrate (pTSA, 0.2 g, catalytic).
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Heat the mixture to a vigorous reflux (approx. 110°C). Maintain reflux for 16-24 hours until water ceases to collect in the Dean-Stark trap.
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Critical Quench: Cool the reaction to room temperature and immediately wash the organic layer with 100 mL of saturated aqueous NaHCO₃.
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Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from methanol or ether to yield the pure ketal.
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Causality & IPC: Ketalization is a thermodynamically controlled equilibrium reaction. The Dean-Stark trap is non-negotiable; by continuously azeotroping and removing the byproduct water, Le Chatelier's principle drives the equilibrium toward complete conversion. The NaHCO₃ quench is critical—failing to neutralize the pTSA before solvent evaporation will cause the ketal to rapidly hydrolyze back to the ketone as the solution concentrates.
Fig 2. Stepwise synthetic workflow from estrone to the doubly protected target compound.
Spectroscopic Characterization
To validate the success of the synthesis, specific spectroscopic markers must be confirmed. The disappearance of donor protons and carbonyl stretches are the primary indicators of successful double-protection.
Table 2: Key Spectroscopic Markers (NMR & IR)
| Analytical Method | Expected Signal / Shift | Structural Assignment | Causality / Interpretation |
| ¹H NMR (CDCl₃) | ~3.78 ppm (s, 3H) | C3-Methoxy (-OCH₃) | Confirms successful methylation of the A-ring phenol. |
| ¹H NMR (CDCl₃) | ~3.90 ppm (m, 4H) | C17-Ketal (-O-CH₂-CH₂-O-) | Confirms the incorporation of the ethylene glycol backbone. |
| FT-IR | Absence of ~3300 cm⁻¹ | O-H Stretch | Proves complete methylation (no residual phenol). |
| FT-IR | Absence of ~1730 cm⁻¹ | C=O Stretch | Proves complete ketalization (no residual C17 ketone). |
| FT-IR | Strong ~1050-1150 cm⁻¹ | C-O-C Stretches | Confirms the presence of ether and acetal linkages. |
Applications in API Development
The primary industrial utility of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) lies in its role as a precursor for 19-norsteroids. By subjecting this protected intermediate to a Birch reduction (Lithium metal in liquid ammonia), the aromatic A-ring is reduced to a 2,5(10)-diene. Subsequent mild acid hydrolysis selectively cleaves the enol ether to yield a 3-keto-5(10)-ene, while stronger acid treatment isomerizes the double bond to yield the classic 3-keto-4-ene core found in APIs like Nandrolone and Dienogest ([4]). The C17-ketal protects the D-ring throughout these harsh reductive conditions, allowing for targeted modifications later in the synthetic pipeline.
References
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Pharmaffiliates. "3-O-Methyl Estrone 17-(Ethanediyl Ketal) Reference Standards." Pharmaffiliates Catalog. Available at:[Link]
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PubChem. "Estrone 17-Ethylene Ketal - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
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Wikipedia. "Estrone methyl ether." Wikimedia Foundation. Available at:[Link]
- European Patent Office. "Method for synthesis of dienogest from estrone-3-methylether (EP2256128B1)." Google Patents.
- European Patent Office. "Steroids and therapeutic compositions containing same (EP0133995A2)." Google Patents.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Estrone 17-Ethylene Ketal | C20H26O3 | CID 10870746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 4. EP2256128B1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]
- 5. EP0133995A2 - Steroids and therapeutic compositions containing same - Google Patents [patents.google.com]
